3,4,5-trimethoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a morpholine moiety, and trimethoxybenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as ethyl acetate and hexane-ethyl acetate mixtures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzene moiety and is known for its biological activities.
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Uniqueness
3,4,5-TRIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its combination of a benzodiazole core, morpholine moiety, and trimethoxybenzamide group, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H28N4O5 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C23H28N4O5/c1-26-18-6-5-16(13-17(18)25-21(26)14-27-7-9-32-10-8-27)24-23(28)15-11-19(29-2)22(31-4)20(12-15)30-3/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,28) |
InChI Key |
PPSUMTHPDSGAEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N=C1CN4CCOCC4 |
Origin of Product |
United States |
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